1-O-glyceryl beta-D-galactofuranoside
Description
Contextualization of Galactofuranose as an Atypical Monosaccharide
Galactose is a common monosaccharide, but in mammals, it is found almost exclusively in its six-membered ring form, known as galactopyranose (Galp). nih.govoup.com In contrast, many other organisms utilize the five-membered ring form, galactofuranose (Galf). oup.com This structural difference is significant because the furanose form is thermodynamically less stable than the pyranose form due to greater steric interactions within the five-membered ring. oup.com
The existence of Galf is remarkable and sets it apart as an atypical sugar from a mammalian perspective. While hexoses like D-galactose can exist in both pyranose and furanose configurations, which interconvert through a linear form, the equilibrium heavily favors the more stable pyranose structure. nih.govresearchgate.net The widespread presence of Galf in non-mammalian species—ranging from bacteria and fungi to protozoa and lower eukaryotes—highlights a divergent evolutionary path in carbohydrate utilization. nih.govoup.com The absence of Galf in higher vertebrates, such as mammals, and in higher plants makes its metabolic pathways prime targets for developing selective antimicrobial agents. oup.comuniversiteitleiden.nlresearchgate.net
Ubiquity of Galactofuranosides in Microbial Systems
Glycoconjugates containing galactofuranose are widely distributed across prokaryotic and lower eukaryotic organisms, where they are often integral components of the cell surface. oup.comnih.gov
In Bacteria: Galf is a key constituent of the cell walls of many bacteria, including significant pathogens like Mycobacterium tuberculosis. nih.govresearchgate.net It forms part of the arabinogalactan (B145846) core of the mycobacterial cell wall. nih.gov In various Gram-negative and Gram-positive bacteria, Galf residues are found in lipopolysaccharide (LPS) O-antigens and other cell-wall glycans. nih.govresearchgate.net For instance, the O-antigens of Escherichia coli K-12 and Klebsiella pneumoniae contain Galf. nih.gov
In Fungi: Galf is particularly abundant in the fungal kingdom, especially in the cell walls of filamentous fungi like Aspergillus species. oup.combohrium.com In Aspergillus fumigatus, Galf constitutes about 5% of the cell's dry weight and is a component of galactomannan (B225805), N- and O-linked glycoproteins, and glycosphingolipids. oup.comnih.gov The galactomannan polysaccharide, which is crucial for the fungus, consists of a mannan (B1593421) core decorated with side chains of β-(1→5)-linked Galf residues. nih.govnih.gov Its presence is also confirmed in the food-fermenting fungus Aspergillus oryzae. frontiersin.orgnih.gov
In Protozoa: Parasitic protozoa from the Trypanosomatidae family, such as Leishmania and Trypanosoma species, feature Galf prominently in their surface glycoconjugates. nih.govoup.combohrium.com In Leishmania, Galf is found in major surface molecules like lipophosphoglycans (LPGs) and glycoinositolphospholipids (GIPLs). nih.govoup.com These molecules are vital for the parasite's interaction with its host and for evading the immune system. bohrium.com
The table below summarizes the occurrence of major Galf-containing glycoconjugates in different microbial systems.
| Organism Group | Examples | Galf-Containing Glycoconjugates | Location |
|---|---|---|---|
| Bacteria | Mycobacterium tuberculosis, Klebsiella pneumoniae, Escherichia coli | Arabinogalactan, Lipopolysaccharide (LPS) O-antigens | Cell Wall |
| Fungi | Aspergillus fumigatus, Aspergillus niger, Fusarium oxysporum, Penicillium spp. | Galactomannan, N- and O-linked glycoproteins, Glycosphingolipids | Cell Wall, Secreted Molecules |
| Protozoa | Leishmania major, Trypanosoma cruzi | Lipophosphoglycans (LPGs), Glycoinositolphospholipids (GIPLs), Mucins | Cell Surface |
| Other Eukaryotes | Caenorhabditis elegans (Nematode), Sponges, Green Algae | Surface coat glycans | Cell Surface |
Significance of Glycoconjugates Containing Galactofuranose in Biological Processes
The presence of Galf-containing glycoconjugates is not merely decorative; these molecules play fundamental roles in the biology of the organisms that produce them.
Cell Wall Integrity and Morphology: In fungi, Galf is essential for maintaining the structural integrity of the cell wall. universiteitleiden.nlfrontiersin.org The deletion of genes involved in Galf biosynthesis, such as the gene for UDP-galactopyranose mutase (UGM), leads to severe consequences. nih.govfrontiersin.org Mutants lacking Galf often exhibit impaired growth, abnormal hyphal branching, a thinner cell wall, and hypersensitivity to cell wall-disturbing agents and osmotic stress. nih.govoup.comresearchgate.netnih.gov
Virulence and Pathogenicity: For many pathogenic microbes, Galf-containing molecules are critical virulence factors. nih.govbohrium.com The absence of Galf in Aspergillus fumigatus has been shown to attenuate its virulence in animal models of infection. nih.gov Similarly, in parasitic protozoa, surface glycoconjugates containing Galf are involved in the parasite's differentiation, infectivity, and ability to survive within the host. bohrium.comnih.gov
Host-Pathogen Interactions and Immune Response: Galf-containing structures on the surface of pathogens are often recognized by the host immune system. frontiersin.org The galactomannan of A. fumigatus, rich in Galf, is a well-known antigen, and its detection in patient blood is a key diagnostic marker for invasive aspergillosis. nih.govfrontiersin.org Specific O-linked oligosaccharides containing β-Galf-(1→5)-β-Galf terminal units have been identified as immunodominant epitopes, meaning they are primary targets for the antibody response during an infection. oup.com
Therapeutic Target: Since Galf is essential for many pathogens but absent in humans, the enzymes responsible for its biosynthesis are highly attractive targets for the development of new antifungal, antibacterial, and antiparasitic drugs. oup.comnih.govuni-muenchen.de Inhibiting the UGM enzyme, for instance, would block the production of all Galf-containing molecules in a pathogen, potentially crippling it without affecting the host. nih.govnih.gov
The table below outlines the key biological functions of Galf-containing glycoconjugates and the consequences of their absence.
| Biological Process | Role of Galf-Glycoconjugates | Phenotype of Galf-Deficient Mutants |
|---|---|---|
| Cell Wall Integrity (Fungi) | Structural component of galactomannan and glycoproteins, ensuring cell wall robustness. universiteitleiden.nlfrontiersin.org | Impaired growth, abnormal morphology (hyperbranching), increased susceptibility to antifungal agents and osmotic stress. nih.govoup.comresearchgate.net |
| Pathogenicity/Virulence | Essential for the infectivity and survival of pathogens like A. fumigatus and Leishmania spp. bohrium.comnih.gov | Attenuated virulence in host models. nih.govuni-muenchen.de |
| Immune Recognition | Acts as a pathogen-associated molecular pattern (PAMP) and major antigen (e.g., galactomannan). frontiersin.orgoup.com | Loss of major antigenic epitopes, altered interaction with the host immune system. |
| Cellular Growth & Development | Contributes to normal hyphal growth and conidiation (spore formation) in fungi. uni-muenchen.de | Reduced growth rates and impaired conidiation. uni-muenchen.de |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H18O8 |
|---|---|
Molecular Weight |
254.23 g/mol |
IUPAC Name |
(2S,3R,4R,5R)-2-[(1R)-1,2-dihydroxyethyl]-5-(2,3-dihydroxypropoxy)oxolane-3,4-diol |
InChI |
InChI=1S/C9H18O8/c10-1-4(12)3-16-9-7(15)6(14)8(17-9)5(13)2-11/h4-15H,1-3H2/t4?,5-,6-,7-,8+,9-/m1/s1 |
InChI Key |
JENUEQCXPPJTDV-NFRPEMGSSA-N |
Isomeric SMILES |
C([C@H]([C@H]1[C@@H]([C@H]([C@@H](O1)OCC(CO)O)O)O)O)O |
Canonical SMILES |
C(C(COC1C(C(C(O1)C(CO)O)O)O)O)O |
Origin of Product |
United States |
Biological Occurrence and Distribution of Galactofuranoside Containing Glycoconjugates
Microbial Kingdoms as Primary Sources
Fungi are primary sources of glycoconjugates containing galactofuranoside. These complex carbohydrates are integral to the cell walls and extracellular matrices of numerous fungal species, influencing their interaction with the environment and, in the case of pathogenic fungi, with host organisms.
A diverse array of fungal species across different genera produce glycans rich in galactofuranose. These molecules exhibit significant structural variation, which in turn dictates their specific biological roles.
The genus Aspergillus is well-known for producing galactomannan (B225805), a major polysaccharide component of the fungal cell wall. nih.gov In Aspergillus fumigatus, galactomannan is composed of a mannan (B1593421) core with side chains containing β-1,5-linked galactofuranose units. nih.gov This galactomannan can be found covalently linked to β-1,3-glucans in the cell wall, anchored to the plasma membrane via a glycosylphosphatidylinositol (GPI) anchor, or secreted into the surrounding environment. nih.gov The galactofuranose residues are a key feature of this molecule and contribute to its antigenic properties. medscape.com
Different glycoconjugates containing galactofuranose have been identified in Aspergillus species, including N-glycans, O-glycans, and glycosphingolipids, with varying linkage types. nih.gov The absence of galactofuranose in Aspergillus can lead to morphological abnormalities and a compromised cell wall. nih.gov
Table 1: Galactofuranoside-Containing Glycans in Aspergillus Genus
| Glycan Type | Linkage of Galf | Location |
| Galactomannan | β-1,5-Galf side chains | Cell wall, plasma membrane, secreted |
| N-glycans | α-1,2 or β-1,2 to mannose | Glycoproteins |
| O-glycans | β-1,5 and β-1,6 | Glycoproteins |
| Glycosphingolipids | β-1,2 and β-1,6 | Plasma membrane |
Species within the Penicillium genus are also known to produce extracellular polysaccharides that are immunologically active. nih.gov These polysaccharides feature (1->5)-linked β-D-galactofuranoside residues, which have been identified as the immunodominant epitopes. nih.gov The antigenicity of these extracellular polysaccharides is directly attributable to these β-(1->5)-linked galactofuranosyl residues. frontiersin.org Research has shown that oligomers of (1->5)-linked β-D-galactofuranosides can effectively inhibit the binding of antibodies to these fungal polysaccharides. nih.gov
The first identification of galactofuranose was from an extracellular polysaccharide produced by Penicillium charlesii. conicet.gov.ar
Table 2: Galactofuranoside in Penicillium Extracellular Polysaccharides
| Polysaccharide Feature | Description |
| Immunodominant Epitope | (1->5)-linked β-D-galactofuranoside |
| Antigenic Component | β-(1->5)-linked galactofuranosyl residues |
| Biological Activity | Elicits antibody response |
Histoplasma capsulatum, a dimorphic fungus, possesses a peptidogalactomannan (pGM) in its yeast cell wall. nih.gov Structural analysis of this pGM has revealed the presence of both α-D-galactofuranose (α-D-Galf) and β-D-galactofuranose (β-D-Galf) units as non-reducing terminals. nih.gov The galactomannan component of H. capsulatum consists of a main chain of (1->6)-linked α-D-mannopyranose residues with branches. nih.gov These branches are terminated by non-reducing units that include α-Galf and β-Galf. nih.gov The mannose-to-β-D-galactofuranose ratio in the galactomannan has been determined to be 1:1. nih.gov
Table 3: Galactofuranoside in Histoplasma capsulatum Peptidogalactomannan
| Component | Linkage/Position |
| α-D-Galf | Non-reducing end units |
| β-D-Galf | Non-reducing end units |
| Galactomannan backbone | (1->6)-linked α-D-mannopyranose |
Cryptococcus neoformans, an encapsulated yeast, is a notable exception among fungi as it incorporates galactofuranose into its complex polysaccharide capsule, a critical virulence factor. nih.gov The capsule is primarily composed of glucuronoxylomannan (GXM) and galactoxylomannan (GalXM), also known as glucuronoxylomanogalactan (GXMGal). researchgate.net GalXM consists of an α-(1->6)-galactan backbone with side chains containing galactomannan that are further substituted with xylose residues. frontiersin.org The presence of β-D-galactofuranose units has been identified within the GalXM structure. nih.gov
Table 4: Galactofuranoside in Cryptococcus neoformans Capsular Polysaccharides
| Polysaccharide | Galactofuranose Presence |
| Glucuronoxylomannan (GXM) | Major component, but Galf not a primary constituent |
| Galactoxylomannan (GalXM) | Contains β-D-galactofuranose units in its structure |
The cell walls of Fusarium species also contain galactofuranose. Analysis of extracellular polysaccharides from Fusarium moniliforme and F. solani has confirmed the presence of D-galactose in its furanose form. However, the linkages of these galactofuranoside residues differ from those in Aspergillus. In F. moniliforme, the galactofuranoside residues are (1,2)- or (1,6)-linked, with some branching. In contrast to Aspergillus, the galactofuranosides in Fusarium are not typically found in terminal positions. Fusarium produces both galactomannan and another distinct galactofuranose antigen.
Table 5: Galactofuranoside Linkages in Fusarium Species
| Species | Galactofuranoside Linkages |
| F. moniliforme | (1,2)- or (1,6)-linked, with branching |
| F. solani | Branched galactofuranoside residues |
Bacterial Species and Cell Surface Architectures
In both Gram-positive and Gram-negative bacteria, D-galactofuranose is a constituent of complex glycoconjugates that are integral to their cell walls. nih.govresearchgate.net These glycans can be homopolymers of a Galf disaccharide repeating unit or heteropolymers where Galf is linked to other monosaccharides, such as galactopyranose, forming regular and sometimes branched structures. researchgate.net
The cell wall of Mycobacterium species, including the human pathogen Mycobacterium tuberculosis, features a unique and complex structure known as the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex. nih.govcdnsciencepub.comoup.com This complex is essential for the viability of the bacteria and provides a formidable barrier against drugs and the host immune system. nih.govcdnsciencepub.com
The arabinogalactan (B145846) (AG) component of this complex is a highly branched polysaccharide that links the peptidoglycan layer to the outer mycolic acids. nih.gov The galactan domain of AG is composed of alternating β-(1→5)- and β-(1→6)-linked D-galactofuranose (Galf) residues. cdnsciencepub.comnoaa.gov This galactan chain is attached to the peptidoglycan via a linker unit consisting of rhamnose and N-acetylglucosamine. cdnsciencepub.comnih.gov The arabinan chains, which are also a major part of AG, are attached to the galactan backbone at specific Galf residues. cdnsciencepub.com The biosynthesis of this galactan domain involves two key galactofuranosyl transferases, GlfT1 and GlfT2. nih.gov
| Mycobacterial Component | Key Features Involving Galactofuranoside | Reference |
|---|---|---|
| Arabinogalactan (AG) | Central polysaccharide linking peptidoglycan and mycolic acids. | nih.gov |
| Galactan Domain | Composed of alternating β-(1→5)- and β-(1→6)-linked D-galactofuranose (Galf) residues. | cdnsciencepub.comnoaa.gov |
| Linkage to Peptidoglycan | Attached via a rhamnose-N-acetylglucosamine disaccharide linker unit. | cdnsciencepub.comnih.gov |
| Arabinan Attachment | Arabinan chains are linked to the galactan at specific Galf residues. | cdnsciencepub.com |
Lipopolysaccharides (LPS) are major components of the outer membrane of Gram-negative bacteria. wikipedia.orgnih.gov They are typically composed of three parts: lipid A, a core oligosaccharide, and the O-antigen. wikipedia.org The O-antigen is a repetitive glycan polymer that is the outermost part of the LPS molecule and is a primary determinant of the serological specificity of the bacterium. wikipedia.orgnih.gov
In certain enterobacteria, such as some strains of Escherichia coli, the O-antigen contains D-galactofuranose residues. nih.gov The presence of Galf in these surface-exposed polysaccharides is critical for the bacterium's interaction with its environment and host. nih.gov For instance, an unusual galactofuranose-containing lipopolysaccharide has been identified in Burkholderia species that is essential for their intracellular survival within a fungal host. nih.gov
Klebsiella pneumoniae is a significant Gram-negative pathogen, and its O-antigens are important virulence factors. frontiersin.orgfrontiersin.org The O1 serotype, which is very common, possesses an LPS with two distinct galactan domains: D-galactan-I and D-galactan-II. frontiersin.orgfrontiersin.org
D-galactan-I forms the backbone of the O-antigen and is a polymer of repeating disaccharide units with the structure →3)-β-D-Galf-(1→3)-α-D-Galp-(1→. frontiersin.orgfrontiersin.org In the O2 serotype, the O-antigen consists solely of D-galactan-I. frontiersin.org In the O1 serotype, the D-galactan-I chains are capped by a polymer of D-galactan-II. frontiersin.orgnih.gov The biosynthesis of the UDP-Galf donor required for galactan-I synthesis is a critical step. bohrium.com Recently, a modified form, galactan-III, has also been identified in some O2 strains. frontiersin.org
| Klebsiella pneumoniae O-Antigen | Structure | Serotype Occurrence | Reference |
|---|---|---|---|
| D-Galactan-I | [→3)-β-D-Galf-(1→3)-α-D-Galp-(1→]n | O1 and O2 | frontiersin.orgfrontiersin.org |
| D-Galactan-II | [→3)-α-D-Galp-(1→3)-β-D-Galp-(1→]n | Caps D-Galactan-I in O1 | frontiersin.orgnih.gov |
| Galactan-III | →3)-β-D-Galf-(1→3)-[α-D-Galp-(1→4)]-α-D-Galp-(1→ | Found in some O2 strains | frontiersin.org |
Nematodes and Surface Coat Glycans
The presence of galactofuranose is not limited to microorganisms; it also plays an essential role in the biology of nematodes. nih.gov In the model organism Caenorhabditis elegans, Galf is a critical component of surface coat glycans, which are part of the nematode's cuticle. nih.govkiesslinglab.com
The synthesis of Galf-containing glycans is dependent on the enzyme UDP-galactopyranose mutase (UGM). nih.govkiesslinglab.com Genetic disruption of the gene encoding this enzyme in C. elegans leads to defects in the surface coat, resulting in impaired motility and compromised cuticle integrity. kiesslinglab.com This indicates a pivotal role for galactofuranose in maintaining the structural and functional integrity of the nematode surface. nih.gov
Other Microbial and Marine Organisms
Beyond the well-studied examples in pathogenic bacteria and parasites, galactofuranose-containing glycoconjugates are also found in a variety of other microorganisms and marine life.
Fungi, such as Aspergillus fumigatus, incorporate Galf into their cell wall glycoproteins and glycosphingolipids. oup.com In marine environments, galactofuranose has been identified in polysaccharides from green seaweed. mdpi.com For example, a sulfated polysaccharide from the green alga Codium isthmocladum was found to contain β-D-galactofuranose units in its side chains. mdpi.comnih.gov This finding is notable as polysaccharides with Galf are rare in plants and animals. mdpi.com Glycosphingolipids containing Galf, such as agelagalastatin from the sponge Agelas sp., have also been described. nih.gov
Structural Classification of Galactofuranoside-Containing Glycoconjugates
Glycoconjugates containing galactofuranose can be broadly categorized into glycoproteins, glycolipids (including lipopolysaccharides), and polysaccharides.
Glycoproteins and Glycopeptides
In glycoproteins, carbohydrate chains (glycans) are covalently attached to a protein backbone. Galactofuranose has been identified in both N-linked (attached to an asparagine residue) and O-linked (attached to a serine or threonine residue) glycans of various microorganisms. oup.com
In the fungus Aspergillus fumigatus, galactofuranose is found at the terminal positions of N-linked glycans on many glycoproteins. oup.com It is also present in O-linked glycans. oup.com Similarly, in the pathogenic fungus Fonsecaea pedrosoi, the cell wall glycoprotein contains both N-linked polysaccharides and a significant amount of O-linked oligosaccharides that include galactofuranose. nih.govoup.com In trypanosomatids like Trypanosoma cruzi, galactofuranose residues have been found in the N-linked oligosaccharide chains of surface glycoproteins. nih.govnih.gov The protozoan Leptomonas samueli also possesses galactofuranose-containing, high-mannose-type oligosaccharides in its glycoproteins. acs.org
| Organism | Glycoprotein/Glycopeptide | Structural Feature of Galactofuranose |
|---|---|---|
| Aspergillus fumigatus | N-linked and O-linked glycoproteins | Terminates N-glycans and is present in O-glycans. oup.comoup.com |
| Fonsecaea pedrosoi | Cell wall glycoprotein | Component of both N-linked polysaccharide and highly branched O-linked hexaose. nih.govoup.com |
| Trypanosoma cruzi | Surface glycoproteins (80-90 kDa) | Present in N-linked oligosaccharide chains. nih.govnih.gov |
| Leptomonas samueli | High-mannose-type glycoproteins | Component of N-linked oligosaccharides. acs.org |
Glycolipids and Lipopolysaccharides
Glycolipids are molecules where a carbohydrate is attached to a lipid. Galactofuranose is a constituent of various glycolipids in fungi, protozoa, and bacteria. Lipopolysaccharides (LPS) are a specific type of glycolipid that forms the major component of the outer membrane of Gram-negative bacteria. wikipedia.orgsigmaaldrich.com
In fungi such as Aspergillus fumigatus, galactofuranose is found in glycosphingolipids, which are anchored to the cell membrane. oup.comoup.com The pathogenic fungus Paracoccidioides brasiliensis possesses an acidic glycolipid antigen where a terminal galactofuranose residue is immunodominant. nih.gov
Protozoan parasites of the Trypanosomatidae family have galactofuranose in their glycoinositolphospholipids (GIPLs) and lipophosphoglycans (LPGs). nih.gov In Trypanosoma cruzi, galactofuranose is found in lipopeptidophosphoglycan (LPPG), which is distributed on the parasite's surface. nih.govnih.gov In Leishmania species, galactofuranose is part of the oligosaccharide core of LPG. nih.gov
In the bacterial domain, galactofuranose is a component of the O-antigen in the lipopolysaccharides of some Gram-negative bacteria, including strains of Escherichia coli and Klebsiella pneumoniae. nih.gov The O-antigen is the outermost part of the LPS molecule and is highly variable between different bacterial strains. wikipedia.org
| Organism/Group | Glycolipid/Lipopolysaccharide | Structural Feature of Galactofuranose |
|---|---|---|
| Aspergillus fumigatus | Glycosphingolipids (GSLs) and Lipophosphogalactomannan | Component of GSLs and a GPI-anchored lipophosphogalactomannan. oup.comoup.com |
| Paracoccidioides brasiliensis | Acidic glycolipid antigen | Terminal residue in the glycan structure Galfβ1→6(Manpα1→3)Manpβ1→2Ins. nih.gov |
| Trypanosoma cruzi | Lipopeptidophosphoglycan (LPPG) | Present as a terminal non-reducing unit, typically linked β1→3 to mannose. nih.govnih.gov |
| Leishmania species | Lipophosphoglycan (LPG) | Located in the middle of the oligosaccharide core, linked β1→3 to mannose. nih.gov |
| Gram-negative bacteria (e.g., E. coli, K. pneumoniae) | Lipopolysaccharide (LPS) O-antigen | Component of the repeating glycan polymer of the O-antigen. nih.gov |
Polysaccharides
Polysaccharides are long carbohydrate chains made up of repeating monosaccharide units. Galactofuranose is a key building block of several important polysaccharides in microorganisms.
In many fungal species, including Aspergillus and Penicillium, galactomannan is a major polysaccharide of the cell wall. oup.comoup.com This molecule consists of a mannan core with side chains containing galactofuranose. oup.com In Aspergillus fumigatus, these side chains can have repeating β1,5-linked galactofuranose units. oup.com The galactomannan can be covalently linked to other cell wall components, anchored to the plasma membrane, or secreted. oup.com
In bacteria, galactofuranose is a critical component of arabinogalactan, a major polysaccharide in the cell wall of Mycobacterium species. nih.govasm.org The galactan part of this molecule is a linear polymer of alternating β-D-Galf-(1→5) and β-D-Galf-(1→6) residues. nih.gov The Gram-positive bacterium Bifidobacterium infantis has a cell wall polysaccharide with a backbone of -->3)-β-D-Galf-(1-->3)-α-D-Galp-(1-->. nih.gov
Interestingly, galactofuranose-containing polysaccharides are not limited to prokaryotes and lower eukaryotes. A sulfated polysaccharide containing β-D-galactofuranose has been isolated from the green seaweed Codium isthmocladum. nih.gov
| Organism/Group | Polysaccharide | Structural Feature of Galactofuranose |
|---|---|---|
| Fungi (e.g., Aspergillus, Penicillium) | Galactomannan | Forms side chains, often as repeating β1,5-linked units, attached to a mannan core. oup.comoup.com |
| Mycobacterium species | Arabinogalactan | Forms a linear polymer of alternating β-D-Galf-(1→5) and β-D-Galf-(1→6) residues. nih.gov |
| Bifidobacterium infantis | Cell wall polysaccharide (PS-2) | Part of the backbone structure: -->3)-β-D-Galf-(1-->3)-α-D-Galp-(1-->. nih.gov |
| Codium isthmocladum (Green Seaweed) | Sulfated polysaccharide (F2-1) | Component of side chains, including →5)-β-D-Galf and (1→2,6)-β-D-Galf(1→ units. nih.gov |
Enzymatic Degradation and Metabolic Processing of Galactofuranosides
β-D-Galactofuranosidases (Galf-ases)
β-D-Galactofuranosidases (Galf-ases), classified under EC number 3.2.1.146, are enzymes that catalyze the hydrolysis of terminal non-reducing β-D-galactofuranoside residues from various glycoconjugates and polysaccharides researchgate.netwikipedia.org. These enzymes play a crucial role in the degradation of complex carbohydrates. The study of Galf-ases has gained momentum in recent years due to the absence of Galf in mammals, making these enzymes and the pathways they are part of potential targets for antimicrobial drugs researchgate.netnih.gov. Galf-containing glycans are significant components of the cell walls of many pathogenic bacteria, fungi, and protozoa biorxiv.orgresearchgate.netsruc.ac.uk.
Galf-ases are found across several Glycoside Hydrolase (GH) families in the Carbohydrate-Active enZyme (CAZy) database. These families group enzymes based on their amino acid sequence similarity, which reflects their structural and mechanistic relationships. Galf-ases have been identified in GH families GH2, GH5, GH43, GH117, GH159, and GH182 researchgate.netbiorxiv.orgbiorxiv.org.
Notably, enzymes with Galf-ase activity have been characterized in:
GH2: A Galf-specific enzyme, ORF1110, from Streptomyces sp. JHA19 was the first of its kind to be identified and belongs to this family biorxiv.orgbiorxiv.org.
GH5 and GH43: Several Galf-specific enzymes have been recently discovered within these families biorxiv.orgresearchgate.netbiorxiv.org. For instance, a Galf-specific hydrolase from the fungus Aspergillus niger, encoded by the xynD gene, is a member of GH43 nih.gov.
GH51 and GH54: Some enzymes in these families, such as α-L-arabinofuranosidases from Aspergillus niger, exhibit bifunctional activity, meaning they can hydrolyze both β-D-galactofuranose and α-L-arabinofuranose biorxiv.orgbiorxiv.org.
The catalytic mechanism of Galf-ases, like other glycoside hydrolases, typically involves acid/base catalysis leading to the cleavage of the glycosidic bond. Most β-D-galactosidases, including those in families GH1, GH2, GH35, and GH42, utilize a retaining mechanism that proceeds through a glycosyl-enzyme intermediate researchgate.net. This two-step mechanism involves a nucleophilic attack by one acidic residue of the enzyme on the anomeric carbon, followed by the hydrolysis of the intermediate by a water molecule, which is activated by another acidic residue acting as a general base nih.govebi.ac.uk. For example, in the GH2 family β-galactosidase from E. coli, Glu537 acts as the nucleophile and Glu461 as the acid/base catalyst ebi.ac.uk.
A key feature of many Galf-ases is their ability to distinguish between β-D-galactofuranose (Galf) and the structurally similar α-L-arabinofuranose (Araf) biorxiv.orgbiorxiv.org. While some enzymes, often α-L-arabinofuranosidases, can act on both substrates, several recently identified Galf-ases are highly specific for Galf biorxiv.orgresearchgate.net.
This specificity is crucial for their biological function. The primary structural difference between Galf and Araf is the presence of a C6 hydroxymethyl group in Galf, which is absent in Araf biorxiv.org. Galf-specific enzymes have active sites that form specific interactions with this C6 hydroxymethyl group, which are essential for substrate binding and catalysis. The lack of this group in Araf prevents it from forming these key interactions, thus excluding it as a substrate for specific Galf-ases biorxiv.orgresearchgate.net. For instance, molecular docking studies of the GH43 enzyme XynD from A. niger showed that the lack of interaction between arabinose and key active site residues likely accounts for its specificity for galactofuranose sruc.ac.uk.
The structural basis for the strict substrate specificity of Galf-ases has been elucidated through crystallographic studies. The crystal structure of the GH2 Galf-ase from Streptomyces sp. JHA19 (ORF1110) in complex with an inhibitor, D-iminogalactitol, revealed the key interactions responsible for substrate recognition biorxiv.orgbiorxiv.orgnih.gov.
Galf-ases are distributed across various microorganisms, including bacteria and fungi, which synthesize Galf-containing glycoconjugates researchgate.netnih.govbiorxiv.org. The study of these enzymes is important for understanding the metabolism of these unique sugars and for potential applications in biotechnology and medicine sruc.ac.uknih.gov. For example, Galf is a major component of the cell wall in the fungus Aspergillus fumigatus, constituting about 5% of its dry weight, and plays a role in its pathogenicity researchgate.net.
Several bacterial β-D-galactofuranosidases have been identified and characterized. One of the first Galf-specific enzymes to be genetically and biochemically characterized was from a Streptomyces species, strain JHA19, discovered through screening soil samples nih.gov. This strain was found to secrete Galf-ase activity into the culture medium. Draft genome sequencing of this bacterium led to the identification of four candidate Galf-ase genes nih.gov.
Upon expression in Escherichia coli, one of these genes, ORF1110, was found to encode a novel hydrolase that was specific for p-nitrophenyl β-D-galactofuranoside (pNP-β-D-Galf) and had no activity on p-nitrophenyl α-L-arabinofuranoside (pNP-α-L-Araf) biorxiv.orgnih.gov. This enzyme demonstrated the ability to release galactose from the natural polysaccharide galactomannan (B225805) from Aspergillus fumigatus nih.gov. Homologs of this Galf-specific enzyme have been found in other prokaryotes, suggesting a wide distribution of this enzyme class in the microbial world nih.gov. In addition to specific enzymes, bifunctional enzymes with both Galf-ase and Araf-ase activity have also been identified in bacteria sruc.ac.uk.
Distribution and Characterization of Galf-ases in Microorganisms
Fungal Galf-ases
Fungi are a significant source of enzymes capable of degrading galactofuranose-containing glycoconjugates. These enzymes, known as β-D-galactofuranosidases (Galf-ases), play a role in the metabolism of fungal cell wall components and extracellular polysaccharides. researchgate.netnih.gov Several fungal species have been identified as producers of extracellular exo-β-D-Galf-ases, which cleave terminal β-D-galactofuranosyl residues from non-reducing ends of various substrates. nih.gov
Notable examples of fungi from which these enzymes have been isolated and studied include species of Penicillium, Aspergillus, Trichoderma, and Helminthosporium. nih.gov For instance, an exo-β-D-galactofuranosidase from Penicillium fellutanum has been purified and extensively studied. nih.govnih.govnih.gov This enzyme, with a mass of 70 kDa, is naturally involved in the degradation of peptidophosphogalactomannan, an extracellular glycopeptide that serves as a reserve of carbohydrates, phosphate, and choline for the fungus. researchgate.netnih.gov
Similarly, Aspergillus niger, an industrially significant fungus, produces a specific β-D-galactofuranosidase. researchgate.netsruc.ac.uk One such enzyme, encoded by the xynD gene, has been identified as a Galf-specific hydrolase belonging to the glycoside hydrolase family 43 (GH43). researchgate.netsruc.ac.uk This enzyme demonstrates optimal activity at pH 5 and a temperature of 25 °C when assayed with the synthetic substrate 4-Nitrophenyl-β-galactofuranoside (pNP-β-Galf). researchgate.netsruc.ac.uk Interestingly, while it is active against this artificial substrate, it does not show activity against galactomannan or oligosaccharides with β-(1,5) or β-(1,6) linkages, indicating a high degree of specificity. researchgate.net Other β-galactofuranosidases have also been identified in A. nidulans. sruc.ac.uk
The plant pathogen Talaromyces varians (previously Penicillium varians) is another interesting case, as it produces an extracellular polysaccharide called varianose, which contains both α and β-D-Galf residues. researchgate.netnih.gov This suggests the fungus produces the necessary glycosidases to degrade this complex polymer, and indeed, exo-β-D-Galf-ase activity has been detected in its culture medium. researchgate.net
While most characterized fungal Galf-ases are exo-acting, at least one endo-β-D-Galf-ase has been reported. This enzyme, purified from Penicillium oxalicum, specifically hydrolyzes internal β-D-(1→5)-linked galactofuranose residues. nih.gov
| Enzyme Source | Type | Molecular Mass (kDa) | Optimal pH | Substrate(s) |
| Penicillium fellutanum | Exo-β-D-galactofuranosidase | 70 | - | Peptidophosphogalactomannan, pNP-β-Galf |
| Aspergillus niger (XynD) | Exo-β-D-galactofuranosidase | - | 5.0 | 4-Nitrophenyl-β-galactofuranoside (pNP-β-Galf) |
| Penicillium oxalicum | Endo-β-D-galactofuranosidase | - | - | β-D-(1→5)-linked galactofuranose polymers |
| Talaromyces varians | Exo-β-D-galactofuranosidase | - | - | Varianose (inferred), pNP-β-Galf |
Influence of Phosphodiester Linkages on Hydrolysis
The presence and number of phosphodiester linkages on galactofuranoside-containing polymers significantly modulate their enzymatic hydrolysis. nih.gov Research on the extracellular exo-β-D-galactofuranosidase from Penicillium fellutanum has provided detailed insights into this regulatory mechanism. nih.govnih.gov This enzyme acts on peptidophosphogalactomannans (pPxGMii), which are complex glycopeptides containing chains of β-D-galactofuranosyl residues that can be modified with phosphodiester groups. nih.gov
Kinetic studies reveal an inverse relationship between the density of phosphodiester residues on the polymer and the catalytic efficiency (kcat/Km) of the exo-β-D-galactofuranosidase. nih.govnih.gov Specifically, the kcat/Km value for the hydrolysis of galactofuranosyl residues increases as the number of phosphodiesters on the pPxGMii substrate decreases. nih.govnih.gov This indicates that the enzyme is more effective at degrading substrates with fewer phosphodiester modifications.
This modulation of activity by phosphodiesters suggests a biological control mechanism. nih.gov The phosphodiester groups appear to sterically or electrostatically hinder the binding of the enzyme to the galactofuranosyl chains, thereby reducing the rate of hydrolysis. As other enzymes remove the phosphodiester groups, the galactofuranosyl residues become more accessible to the exo-β-D-galactofuranosidase, allowing the fungus to efficiently release galactose for metabolic use. nih.gov The enzyme itself does not hydrolyze the phosphorylated galactose residues. nih.govnih.gov
| Substrate | Description | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| pP25GMii | Polymer with 25 phosphodiester residues | 8.2 (estimated) | 14 (assumed) | 1.7 x 10³ |
| pP2GMii | Polymer with 2 phosphodiester residues | 0.80 | 14 | 1.7 x 10⁴ |
| 1-O-methyl-β-D-galactofuranoside | Simple glycoside | 2.6 | 29 | 1.1 x 10⁴ |
| Galactofuranooligosaccharide (DP 3.4) | Oligosaccharide | 0.25 | 43 | 1.7 x 10⁵ |
| Galactofuranooligosaccharide (DP 5.5) | Oligosaccharide | 0.10 | 41 | 4.1 x 10⁵ |
DP = Degree of Polymerization. Data from the study of Exo-β-D-galactofuranosidase from Penicillium fellutanum. nih.govnih.gov
Advanced Synthetic Methodologies for 1 O Glyceryl β D Galactofuranoside and Analogs
Chemical Synthesis Approaches
Chemical synthesis provides a versatile platform for the preparation of 1-O-glyceryl β-D-galactofuranoside, allowing for the systematic variation of protecting groups and reaction conditions to achieve the desired stereochemical outcome.
Glycosylation Reactions for Glyceryl Glycoside Formation
The cornerstone of glyceryl glycoside synthesis is the glycosylation reaction, which involves the coupling of a glycosyl donor with a glycerol acceptor. A classic and enduring method for this transformation is the Koenigs-Knorr reaction. wikipedia.orglibretexts.orgnih.govnih.gov This reaction typically employs a glycosyl halide, such as a bromide, as the donor and is promoted by heavy metal salts like silver carbonate or cadmium carbonate. wikipedia.orgnih.govnih.gov For instance, the synthesis of O-α-D-galactopyranosyl-(1 → 2)-O-α-D-glucopyranosyl-(1 → 1)-D-glycerol has been achieved via a Koenigs-Knorr reaction using a disaccharide glycosyl bromide and a protected glycerol derivative. rsc.org
Modern glycosylation methods offer a broader range of glycosyl donors, including fluorides, iodides, trichloroacetimidates, and thioglycosides, each with its own set of activating conditions. rsc.orgrsc.org The choice of donor and promoter is critical in influencing the yield and stereoselectivity of the glycosylation.
Anomeric Stereocontrol in Furanoside Synthesis
Achieving the desired β-configuration at the anomeric center of the galactofuranoside is a significant challenge in its synthesis. The stereochemical outcome of a glycosylation reaction is influenced by several factors, including the nature of the protecting groups on the glycosyl donor, the solvent, and the reaction conditions. semanticscholar.orgnih.gov
A powerful strategy for achieving 1,2-trans glycosides, such as the desired β-galactofuranoside, is through neighboring group participation. nih.govnih.gov When a participating protecting group, like an acetyl or benzoyl group, is placed at the C-2 position of the galactofuranosyl donor, it can form a cyclic intermediate that shields the α-face of the oxocarbenium ion. This directs the incoming glycerol acceptor to attack from the β-face, resulting in the exclusive formation of the 1,2-trans product. libretexts.orgnih.govnih.gov
Conversely, the formation of 1,2-cis glycosides typically requires the use of non-participating protecting groups, such as benzyl ethers, at the C-2 position. nih.gov In the absence of a participating group, a mixture of α and β anomers is often obtained, and the stereoselectivity is then governed by other factors like the anomeric effect and solvent effects. semanticscholar.org The stereoselective synthesis of 1-thio-β-D-galactofuranosides has been successfully achieved by condensing penta-O-benzoyl-α,β-D-galactofuranose with thiols in the presence of SnCl4 as a catalyst, demonstrating excellent stereocontrol. researchgate.net
| Parameter | Influence on Anomeric Stereocontrol | Typical Outcome |
| C-2 Protecting Group | Participating (e.g., Acetyl, Benzoyl) | 1,2-trans (β for galactose) |
| C-2 Protecting Group | Non-participating (e.g., Benzyl) | Mixture of α and β anomers |
| Reaction Type | Koenigs-Knorr with C-2 participating group | 1,2-trans glycoside |
| Catalyst | SnCl4 with per-O-acylated donor | High β-stereoselectivity |
Synthesis of Specific Glyceryl-Galactofuranoside Linkages
The chemical synthesis of 1-O-glyceryl β-D-galactofuranoside involves the strategic coupling of a suitably protected galactofuranosyl donor with a glycerol acceptor that has a free primary hydroxyl group. To achieve the desired β-linkage, a galactofuranosyl donor with a participating group at the C-2 position is typically employed. For example, a 2-O-benzoyl-galactofuranosyl bromide can be reacted with 2,3-O-isopropylideneglycerol under Koenigs-Knorr conditions. The neighboring benzoyl group will direct the stereochemical outcome to favor the formation of the β-glycosidic bond. nih.govnih.gov Following the glycosylation, a two-step deprotection sequence, involving the removal of the benzoyl groups followed by the acid-catalyzed hydrolysis of the isopropylidene acetal, would yield the final product, 1-O-glyceryl β-D-galactofuranoside.
Chemoenzymatic and Enzymatic Synthesis Strategies
Enzymatic and chemoenzymatic methods offer an attractive alternative to purely chemical synthesis, often providing high regio- and stereoselectivity under mild reaction conditions.
Transglycosylation Reactions with Galactofuranosyltransferases
Galactofuranosyltransferases are enzymes that catalyze the transfer of a galactofuranose unit from a donor substrate, typically UDP-galactofuranose, to an acceptor molecule. nih.gov These enzymes are involved in the biosynthesis of galactofuranose-containing glycoconjugates in various microorganisms. nih.gov One such enzyme, Galactofuranosyltransferase 2 (GlfT2), is responsible for the elongation of the galactan chain in Mycobacterium tuberculosis by catalyzing the formation of alternating β-(1→5) and β-(1→6) linkages. nih.gov
The substrate specificity of these enzymes can be harnessed for the synthesis of specific glyceryl-galactofuranoside linkages. By providing a suitable glycerol-based acceptor, it is conceivable that a galactofuranosyltransferase could catalyze the formation of a glyceryl β-D-galactofuranoside. This approach would offer exquisite control over the stereochemistry of the newly formed glycosidic bond, directly yielding the β-anomer.
While the direct use of galactofuranosyltransferases for the synthesis of 1-O-glyceryl β-D-galactofuranoside is an area of ongoing research, the broader class of glycosyltransferases has been successfully employed in the synthesis of other glycosides. For example, C-glycosyltransferases have been used in the biosynthesis of flavonoid C-glycosides. cpu.edu.cn
In a related enzymatic approach, β-galactosidases can be used to synthesize galactosylglycerol through a process called transglycosylation. nih.govnih.govnih.gov In this reaction, the enzyme cleaves a donor substrate, such as lactose or p-nitrophenyl-β-D-galactopyranoside, and transfers the galactose moiety to an acceptor, in this case, glycerol. nih.govnih.gov While this method has been primarily demonstrated for the synthesis of galactopyranosyl-glycerol, it highlights the potential of using glycosidases in a synthetic capacity. nih.gov For instance, an α-galactosidase from Aspergillus sp. has been used to synthesize galactosyl glycerol from guar gum and glycerol via transglycosylation. nih.gov
Furthermore, α-L-arabinofuranosidases have shown the ability to catalyze the synthesis of β-D-galactofuranosides through transglycosylation, indicating a degree of promiscuity in their substrate recognition that can be exploited for synthetic purposes. nih.gov
| Enzyme | Reaction Type | Donor Substrate | Acceptor | Product |
| Galactofuranosyltransferase | Glycosyl Transfer | UDP-galactofuranose | Growing galactan chain | Elongated galactan |
| β-Galactosidase | Transglycosylation | Lactose | Glycerol | Galactosylglycerol |
| α-Galactosidase | Transglycosylation | Guar Gum | Glycerol | Galactosylglycerol |
| α-L-Arabinofuranosidase | Transglycosylation | p-Nitrophenyl-β-D-galactofuranoside | Ethanol | Ethyl β-D-galactofuranoside |
Oligomerization of Galactofuranosides
The synthesis of oligo-galactofuranosides, which are crucial components of various pathogenic microorganisms' cell walls, presents a significant challenge in carbohydrate chemistry. uliege.bersc.orgnih.gov These oligomers are absent in mammals, making the enzymes involved in their biosynthesis attractive targets for new therapeutic agents. kiesslinglab.comnih.gov Consequently, robust methodologies for synthesizing well-defined galactofuranoside oligomers are in high demand for glycobiological studies and drug development. nih.govnih.gov Both enzymatic and chemical strategies have been developed to construct these complex molecules, enabling access to structures ranging from disaccharides to 20-mers. uliege.benih.gov
Enzymatic Oligomerization
Enzymatic approaches to synthesizing oligo-D-galactofuranosides offer a valuable alternative to traditional chemical methods, which often require extensive protecting group manipulations. uliege.beacs.org A notable advancement in this area is the use of glycoside hydrolases for their transglycosylation activity.
Based on the structural similarity between D-Galactofuranose (D-Galf) and L-Arabinofuranose (L-Araf), researchers have explored the use of arabinofuranosyl hydrolases for galactofuranoside synthesis. uliege.bersc.org The α-L-arabinofuranosyl hydrolase Araf 51 from Clostridium thermocellum has proven effective in catalyzing the oligomerization of p-nitrophenyl β-D-galactofuranoside (pNP-Galf) donors through auto-condensation. uliege.be
This biocatalytic approach was not only capable of hydrolyzing galactosyl derivatives but was also highly efficient in polymerization reactions. uliege.bersc.org The process yielded a mixture of oligomers, including di-, tri-, tetra-, and pentagalactofuranosides. uliege.be Importantly, this method allowed for the synthesis of all possible regioisomers of di-galactofuranosides. The ratio of these isomers could be controlled by adjusting the reaction time. uliege.bersc.org A key achievement of this enzymatic strategy was the first-ever synthesis of the biologically significant β-D-Galf-(1,6)-β-D-Galf disaccharide. uliege.bersc.org The structures of the resulting oligomers were confirmed using mass spectrometry and NMR analysis. uliege.be
Table 1: Enzymatic Oligomerization of Galactofuranosides
| Enzyme | Donor Substrate | Key Products / Linkages | Oligomer Length |
|---|---|---|---|
| Arabinofuranosyl hydrolase Araf 51 | p-nitrophenyl β-D-galactofuranoside | β-D-Galf-(1,6)-β-D-Galf and other regioisomers | Di- to pentasaccharides |
Chemical Oligomerization
Chemical synthesis provides a powerful route to access structurally defined oligogalactofuranosides, which are essential for investigating structure-activity relationships. nih.govacs.org Solution-phase syntheses have been reported for galactofuranosyl oligomers ranging from 4 to 12 residues in length. nih.govacs.org
A significant breakthrough in this field is the use of Automated Glycan Assembly (AGA). nih.govacs.org This technique has been successfully applied to the synthesis of linear galactofuranosides as long as 20-mers. nih.gov The success of AGA for these targets hinged on the development of specialized thioglycoside building blocks with a precise balance of stereoelectronic and steric properties to ensure the stability of the growing oligomer during synthesis. nih.govacs.org
The optimal building blocks were identified as benzoylated galactofuranose thioglycosides. nih.gov These monomers were designed with a temporary 9-fluorenylmethoxycarbonyl (Fmoc) protecting group at either the C-5 or C-6 position, allowing for the programmed assembly of alternating β-(1→5) and β-(1→6) linkages, which are characteristic of the galactan backbone in the cell wall of Mycobacterium tuberculosis. nih.govacs.org A benzoate protecting group at the C-2 position provided anchimeric assistance, ensuring the formation of the desired trans-glycosidic linkages with high stereoselectivity. nih.govacs.org
Earlier chemical methods also demonstrated the synthesis of specific disaccharides. For instance, the glycosylation of methyl β-D-galactofuranoside with a 2,3,5-tri-O-benzoyl-D-galactono-1,4-lactone derivative, catalyzed by tin(IV) chloride, yielded a β-D-galactofuranosyl-(1→6)-D-galactono-1,4-lactone, a key intermediate for producing the β-D-Galf-(1→6)-β-D-Galf disaccharide. nih.gov
Table 2: Chemical Oligomerization of Galactofuranosides
| Method | Key Building Block / Catalyst | Linkages Formed | Max. Oligomer Length |
|---|---|---|---|
| Automated Glycan Assembly (AGA) | Benzoylated galactofuranose thioglycoside | Alternating β-(1→5) and β-(1→6) | 20-mer |
| Lewis Acid Catalysis | Tin(IV) chloride | β-(1→6) | Disaccharide |
Analytical and Structural Elucidation Techniques in Galactofuranoside Research
Spectroscopic Methods for Structural Characterization
Spectroscopy is the cornerstone of structural elucidation for complex carbohydrates. By analyzing the interaction of molecules with electromagnetic radiation, scientists can deduce their chemical structure, including the arrangement of atoms and the nature of the bonds connecting them.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the de novo structural determination of carbohydrates. nih.gov It provides detailed information on the chemical environment of individual atoms (primarily ¹H and ¹³C), allowing for the complete assignment of a molecule's structure. nih.govslu.se
One-dimensional (1D) ¹H NMR spectra offer initial insights, revealing the number and type of protons present. hmdb.cahmdb.ca However, due to the similar chemical structures of monosaccharide units, significant signal overlap often occurs in the ¹H NMR spectra of glycans. nih.gov Two-dimensional (2D) NMR experiments are therefore essential to resolve these ambiguities. nih.gov Techniques such as Correlation Spectroscopy (COSY) establish proton-proton couplings within a sugar ring, while Total Correlation Spectroscopy (TOCSY) can identify all protons belonging to a single monosaccharide spin system.
Heteronuclear 2D experiments are crucial for linking protons to their directly attached carbons (Heteronuclear Single Quantum Coherence, HSQC) or for identifying long-range correlations between protons and carbons separated by two or three bonds (Heteronuclear Multiple Bond Correlation, HMBC). researchgate.net These correlations are instrumental in determining the linkage positions between the galactofuranose ring and the glycerol moiety in 1-O-glyceryl β-D-galactofuranoside, as well as the sequence of residues in more complex oligosaccharides. nih.gov For instance, preliminary ¹H-NMR analysis was critical in suggesting the structure of a glycolipid antigen from Paracoccidioides brasiliensis containing a terminal β-galactofuranose residue. nih.gov
Table 1: Representative NMR Chemical Shifts for Galactofuranose Residues
Illustrative ¹H and ¹³C chemical shifts for galactofuranose rings, which are essential for structural assignment. Actual values can vary based on solvent, temperature, and molecular structure.
| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-1 / C-1 (Anomeric) | ~5.0 - 5.5 | ~100 - 110 |
| H-2 / C-2 | ~4.0 - 4.3 | ~80 - 85 |
| H-3 / C-3 | ~4.0 - 4.3 | ~75 - 80 |
| H-4 / C-4 | ~4.1 - 4.4 | ~82 - 88 |
| H-5 / C-5 | ~3.8 - 4.1 | ~70 - 75 |
| H-6 / C-6 | ~3.6 - 3.8 | ~62 - 65 |
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing precise molecular weight information and structural details through fragmentation analysis. nih.gov For fragile molecules like glycolipids, "soft" ionization techniques are preferred as they minimize fragmentation during the ionization process. youtube.com
Electrospray Ionization (ESI) is a particularly effective soft ionization method that converts molecules from a liquid solution into gas-phase ions, making it highly compatible with liquid chromatography (LC). youtube.commetwarebio.com The combination, known as LC-MS, allows for the separation of complex mixtures of glycans before their introduction into the mass spectrometer. mdpi.com This is crucial for distinguishing between isomers and purifying specific compounds for analysis. nih.gov ESI-MS has become an indispensable tool in proteomics, metabolomics, and pharmaceutical analysis for its ability to handle polar, high-molecular-weight compounds. metwarebio.com
Tandem mass spectrometry (MS/MS) further enhances structural analysis by selecting a specific parent ion, fragmenting it, and then analyzing the resulting daughter ions. This fragmentation pattern provides a fingerprint that can be used to determine the sequence and linkage of sugar residues. The coupling of infrared (IR) spectroscopy with MS has also been shown to be a powerful method for distinguishing between galactopyranose and galactofuranose ring forms, as their ammonium adducts yield diagnostic IR spectra. nih.gov
Table 2: Application of Mass Spectrometry Techniques in Glycan Analysis
Summary of common MS-based techniques and their primary applications in the study of galactofuranosides.
| Technique | Primary Application | Key Advantages |
|---|---|---|
| ESI-MS | Molecular weight determination | Soft ionization, minimal fragmentation, suitable for large/polar molecules. youtube.commetwarebio.com |
| LC-MS | Separation and analysis of complex mixtures | Combines separation power of LC with detection sensitivity of MS. mdpi.com |
| MS/MS | Structural elucidation (sequencing, linkage) | Provides detailed structural information from fragmentation patterns. |
| MS-IR | Isomer differentiation (e.g., furanose vs. pyranose) | Provides unique vibrational fingerprints for different ring sizes. nih.gov |
Surface-Enhanced Raman Scattering (SERS) is an ultrasensitive vibrational spectroscopy technique that can detect molecules at very low concentrations. rsc.org It works by amplifying the Raman scattering signal of molecules adsorbed onto or near nanostructured metallic surfaces, such as silver or gold. researcher.life This enhancement allows for the generation of a highly specific molecular fingerprint. nih.gov
Recent research has demonstrated the potential of SERS for the selective detection of glycans containing β-D-galactofuranose (Galf). nih.gov Since Galf is present in fungi and bacteria but generally absent in healthy mammals, it serves as a potential biomarker for infections. nih.govresearcher.life In one study, synthetic oligosaccharides mimicking fungal and bacterial glycans were analyzed by SERS. nih.gov By using machine learning algorithms like principal component analysis (PCA) and logistic regression to analyze the spectral data, researchers could reliably identify the presence of Galf residues within the glycan structures. nih.govresearcher.life Given its high sensitivity, SERS is a promising platform for developing diagnostic tests for detecting fungal and bacterial pathogens. nih.gov
Microscopic and Imaging Modalities for Cellular Localization and Architecture
While spectroscopic methods reveal molecular structure, microscopic techniques are essential for understanding where these molecules are located within cells and how they contribute to the larger cellular architecture.
Atomic Force Microscopy (AFM) is a powerful imaging tool that can visualize the surface of living cells at nanometer resolution. nih.gov It uses a sharp probe mounted on a flexible cantilever to scan the sample's surface, generating a high-resolution 3D topographic map. nanoscientific.org AFM is particularly valuable because it can operate in liquid environments, allowing for the study of biological samples in their near-native state. unibas.ch
In the context of galactofuranoside research, AFM has been used to investigate the nanoscale organization of fungal cell wall surfaces. researchgate.net Studies on Aspergillus nidulans have used AFM to quantify how the absence of Galf affects cell wall architecture and surface properties. nih.govnih.gov In addition to imaging, AFM can be operated in force spectroscopy mode. In this mode, the probe is pushed into and retracted from the cell surface to measure physical properties like elasticity and adhesion. unibas.chnih.gov Research has shown that the deletion of genes involved in Galf biosynthesis leads to significant changes in the hyphal wall surface properties of Aspergillus fumigatus, which can be quantified by measuring the adhesion forces between the AFM tip and the cell wall. nih.gov
Table 3: AFM Findings on the Role of Galactofuranose in Fungal Cell Walls
Comparison of cell surface properties in wild-type fungi versus mutants deficient in galactofuranose (Galf) synthesis, as measured by Atomic Force Microscopy.
| Fungal Strain | AFM Measurement | Observation in Galf-Deficient Mutant | Reference |
|---|---|---|---|
| Aspergillus nidulans | Topography/Architecture | Altered ultrastructural cell wall architecture. | nih.gov |
| Aspergillus fumigatus | Adhesion Forces | Qualitative changes in hyphal adhesion to substrates. | nih.gov |
| Aspergillus nidulans | Viscoelasticity | Changes in the viscoelastic modulus of the cell surface. | nih.gov |
Electron microscopy (EM) offers unparalleled resolution for visualizing the ultrastructure of cells and their components. kdpublications.in Unlike AFM, EM requires samples to be fixed and sectioned, but it provides detailed internal views of cellular structures. frontiersin.org
Transmission Electron Microscopy (TEM) is used to view ultra-thin cross-sections of cells. nih.gov In fungal research, TEM has been instrumental in revealing the layered structure of the cell wall and identifying changes that occur in the absence of key components like galactofuranose. researchgate.net For example, TEM studies of Aspergillus nidulans strains with deletions in Galf biosynthesis genes showed distinct differences in the hyphal walls compared to the wild type. nih.gov Similarly, TEM images can show nanoparticles embedded within the cell wall layers, illustrating transport processes across this barrier. researchgate.net
Scanning Electron Microscopy (SEM), on the other hand, provides detailed images of the surface topography of cells. kdpublications.in It has been used to show qualitative changes on the hyphal wall surface of Galf-deficient A. fumigatus mutants, such as the accumulation of external material. nih.gov Together, TEM and SEM provide a comprehensive view of how galactofuranose contributes to both the internal structure and external morphology of the fungal cell wall. kdpublications.in
Biochemical Assays for Enzyme Activity and Substrate Profiling
Biochemical assays are fundamental for characterizing the activity and substrate specificity of enzymes that process galactofuranosides, such as β-D-galactofuranosidases (Galf-ases). These enzymes catalyze the cleavage of glycosidic bonds, releasing galactofuranose from glycoconjugates. nih.govacs.org A common method for measuring enzyme activity involves the use of chromogenic or fluorogenic substrates that mimic the natural glycan.
A widely used substrate is 4-nitrophenyl β-D-galactofuranoside (pNP-β-D-Galf). nih.govnih.gov When this substrate is hydrolyzed by a Galf-ase, it releases 4-nitrophenol (pNP), a yellow-colored compound that can be quantified by measuring its absorbance at 405 nm. nih.gov This colorimetric assay provides a simple and sensitive way to determine enzyme activity. nih.govclinisciences.com One unit of enzyme activity is typically defined as the amount of enzyme needed to release 1 µmole of pNP per minute under specific conditions of temperature and pH. nih.gov
These assays are crucial for:
Determining Kinetic Parameters: By measuring the rate of reaction at various substrate concentrations, key kinetic constants such as the Michaelis constant (Km) and the maximum velocity (Vmax) can be determined. nih.govsruc.ac.uk These values provide insight into the enzyme's affinity for the substrate and its catalytic efficiency.
Optimizing Reaction Conditions: Assays are used to find the optimal pH and temperature for enzyme activity, which is critical for understanding its physiological role and for potential biotechnological applications. sruc.ac.uk
Substrate Specificity Profiling: The activity of the enzyme can be tested against a panel of different pNP-glycosides (e.g., pNP-β-D-galactopyranoside, pNP-α-L-arabinofuranoside) to confirm that it is specific for the galactofuranose configuration. sruc.ac.uk
For instance, a novel Galf-specific hydrolase (ORF1110) from a Streptomyces species was found to have a Km of 4.4 mM for the substrate pNP-β-D-Galf. nih.gov Similarly, a β-D-galactofuranosidase from the fungus Aspergillus niger (encoded by the xynD gene) was characterized using pNP-β-D-Galf, revealing a Km of 17.9 mM and a Vmax of 70.6 µM min-1 at its optimal conditions of pH 5 and 25 °C. nih.govsruc.ac.uk
| Enzyme | Source Organism | Substrate | Km | Vmax | Optimal pH |
| ORF1110 | Streptomyces sp. JHA19 | pNP-β-D-Galf | 4.4 mM | Not Reported | 5.5 |
| XynD | Aspergillus niger | pNP-β-D-Galf | 17.9 ± 1.9 mM | 70.6 ± 5.3 µM min-1 | 5.0 |
Glycan Microarrays for Binding Specificity Analysis
Glycan microarrays are a high-throughput technology used to investigate the binding specificity of glycan-binding proteins (GBPs), such as lectins and antibodies, to a wide variety of carbohydrate structures simultaneously. nih.govnih.gov This technique is invaluable for deciphering the "glycan code" and understanding which proteins may interact with glycoconjugates containing 1-O-glyceryl beta-D-galactofuranoside.
The principle of a glycan microarray involves the immobilization of a large library of structurally defined glycans onto a solid surface, such as a glass slide. nih.govyoutube.com A GBP of interest, which is typically labeled with a fluorescent tag, is then incubated on the array. youtube.com The GBP will bind to its specific glycan ligands on the surface. After washing away unbound protein, the array is scanned, and the fluorescence intensity at each spot is measured. This intensity is proportional to the amount of GBP bound, indicating the relative binding affinity for each glycan. nih.govyoutube.com
This powerful tool allows researchers to:
Profile Binding Specificity: Rapidly screen hundreds of different glycans to identify the specific structures a protein recognizes. nih.govyoutube.com
Determine Fine Specificity: By using an array with closely related glycan structures, it is possible to determine the fine details of binding, such as the required anomeric linkage or the influence of adjacent sugar residues. escholarship.org
Identify Natural Ligands: The binding profile can help predict the natural glycan ligands of a GBP in a biological context.
While direct analysis of this compound on a publicly available array is not commonly reported, the technology is perfectly suited to probe its interactions. By synthesizing and printing this specific compound onto an array, researchers could identify novel proteins from cell or tissue extracts that bind to it, thereby uncovering its potential biological partners and functions. The Consortium for Functional Glycomics (CFG) has been instrumental in making this technology accessible, leading to the analysis of hundreds of GBPs. nih.gov
| Technology Component | Description | Purpose |
| Glycan Library | A diverse collection of purified or synthesized oligosaccharides. | To present a wide range of potential binding partners. |
| Solid Support | Typically a chemically modified glass slide. | To immobilize the glycans in an ordered array. |
| Labeled GBP | The glycan-binding protein of interest, tagged with a fluorescent dye. | To allow for detection of binding events. |
| Fluorescence Scanner | A high-resolution scanner to measure the light emitted from each spot. | To quantify the binding affinity of the GBP to each glycan. |
X-ray Crystallography for Enzyme-Inhibitor Complex Structures
X-ray crystallography is a premier technique for determining the three-dimensional atomic structure of molecules, including complex biomolecules like enzymes. mdpi.com In the context of galactofuranoside research, it provides unparalleled insights into how enzymes recognize their substrates and how they can be targeted by inhibitors. By determining the crystal structure of an enzyme in complex with a substrate analog or an inhibitor, researchers can visualize the precise molecular interactions within the enzyme's active site. mdpi.com
A significant breakthrough in understanding galactofuranoside processing was the determination of the crystal structure of a β-D-galactofuranosidase (from Streptomyces sp. JHA19, designated ORF1110) in complex with a potent, mechanism-based inhibitor, D-iminogalactitol (IGT). nih.govnih.govnih.govresearchgate.net This work revealed the structural basis for the enzyme's strict substrate specificity. nih.govnih.gov
Key findings from the structural analysis of the ORF1110-IGT complex include:
Active Site Architecture: The structure detailed the arrangement of amino acid residues that form the catalytic pocket. The catalytic residues responsible for hydrolysis were identified as E464 (proton donor) and E530 (nucleophile). nih.gov
Inhibitor Binding: The inhibitor, D-iminogalactitol, was observed bound in the active site, mimicking the binding of the natural galactofuranoside substrate. nih.gov
Basis for Specificity: The structure showed an extensive network of hydrogen bonds between the enzyme and the C5-C6 hydroxyl groups of the inhibitor. This intricate network is a key interaction that allows the enzyme to discriminate galactofuranose from other sugars, such as arabinofuranose. nih.govnih.govresearchgate.net Specifically, residues Y551, E594, and K212 were identified as crucial for this recognition. nih.gov
This structural information is vital for the rational design of new and more potent inhibitors. By understanding the precise architecture of the active site, medicinal chemists can develop compounds that fit perfectly and bind tightly, potentially leading to new therapeutic agents against pathogens that rely on galactofuranose for their survival. nih.govnih.gov
| Enzyme/Complex | PDB ID | Organism | Ligand | Key Findings |
| β-D-Galactofuranosidase (ORF1110) | Not specified in abstracts | Streptomyces sp. JHA19 | D-iminogalactitol (IGT) | Revealed the structural basis for substrate specificity through hydrogen bonding with C5-C6 hydroxyls. Identified catalytic residues E464 and E530. nih.govnih.gov |
| Galactofuranosyltransferase (GfsA) | Not specified in abstracts | Aspergillus fumigatus | UDP, Mn2+, β-galactofuranose | Elucidated the mechanism for transferring a Galf residue to an acceptor sugar, identifying H380 as a likely catalytic acid. nih.gov |
Immunological Recognition and Host Pathogen Interplay of Galactofuranosides
Galactofuranose as a Non-Mammalian Epitope
Galactofuranose is a non-mammalian sugar that is a component of glycoconjugates in many pathogenic microbes. nih.gov Because it is not synthesized by mammals, its presence on the surface of invading pathogens marks it as a foreign epitope, readily recognized by the host immune system. nih.govnih.govnih.gov This recognition is a critical first step in mounting an immune response against a wide array of infectious agents.
Galf is found in the cell walls of pathogenic fungi like Aspergillus fumigatus, in the surface lipophosphoglycan (LPG) of protozoan parasites such as Leishmania species, and in the glycoinositolphospholipids (GIPLs) of Trypanosoma cruzi, the causative agent of Chagas disease. nih.govoup.comnih.govlipidbank.jp In bacteria, it can be a component of lipopolysaccharides and other surface polysaccharides. uni-muenchen.de The consistent presence of Galf on these pathogens, coupled with its absence in the host, underscores its significance as a pathogen-associated molecular pattern (PAMP).
Immunodominance of Galactofuranosyl Residues in Microbial Glycans
Research has demonstrated that galactofuranosyl residues are often the immunodominant epitopes within the complex glycans of microbial pathogens. oup.com This means that the host's antibody response is primarily directed against these Galf units. For instance, in the peptidogalactomannan of Aspergillus fumigatus, the β-Galf-containing oligosaccharides are major antigenic determinants. oup.com Specifically, studies have pinpointed a terminal β-Galf-(1→5)-β-Galf group as being particularly immunodominant. oup.com De-O-glycosylation of this peptidogalactomannan, which removes these sugar chains, leads to a significant decrease in its reactivity with sera from patients with aspergillosis, highlighting the crucial role of the Galf-containing oligosaccharides in the antigenicity of the molecule. oup.com
Induction of Host Immune Responses by Galactofuranoside-Containing Glycoconjugates
The recognition of galactofuranoside-containing glycoconjugates by the host immune system triggers a cascade of innate and adaptive immune responses aimed at controlling and eliminating the invading pathogen.
Macrophage Activation and Phagocytic Activity Modulation
Macrophages, as key players in the innate immune system, are activated upon encountering microbial glycoconjugates. While direct studies on the macrophage-activating properties of 1-O-glyceryl beta-D-galactofuranoside are limited, the broader context of fungal and protozoan infections suggests that Galf-containing molecules contribute to this process. For example, fungal cell wall components, which include galactomannans, are known to stimulate macrophages. nih.gov Activated macrophages exhibit enhanced phagocytic activity, a crucial mechanism for engulfing and destroying pathogens. mdpi.com The surface glycoconjugates of Leishmania, which contain Galf, are involved in the parasite's interaction with and invasion of macrophages. nih.govresearchgate.net Paradoxically, while these molecules can trigger an immune response, pathogens have also evolved mechanisms to exploit macrophage interactions for their own survival and replication.
Cytokine Production in Immunocompetent Cells
The interaction of Galf-containing glycoconjugates with immune cells, such as macrophages and dendritic cells, leads to the production of various cytokines that orchestrate the subsequent immune response. In studies involving Aspergillus fumigatus and Aspergillus flavus, the polysaccharide components of the conidial cell wall, which include galactomannan (B225805), stimulate the secretion of pro-inflammatory cytokines like TNF-α, IL-6, and IL-8 from human monocyte-derived macrophages. frontiersin.orgresearchgate.net Similarly, in response to Trypanosoma cruzi, macrophages release cytokines such as IL-1, IL-12, and TNF-α. nih.govencyclopedia.pub This cytokine milieu helps to recruit other immune cells to the site of infection and to shape the adaptive immune response, including the differentiation of T helper cells.
Influence of Glycosidic Linkage and Structure on Immunogenicity
The specific structure of galactofuranoside-containing glycans, including the nature of the glycosidic linkages, plays a critical role in their immunogenicity. As mentioned earlier, in Aspergillus fumigatus, the immunodominant epitopes were found in oligosaccharides containing a β-Galf-(1→5)-β-Galf terminal group. oup.com This suggests that the immune system can distinguish between different arrangements of Galf residues.
Strategies for Targeting Microbial Galactofuranoside Pathways for Pathogen Control
The absence of galactofuranose biosynthesis in humans makes this metabolic pathway an attractive target for the development of novel antimicrobial drugs. rsc.org By selectively inhibiting the enzymes involved in the synthesis of Galf-containing glycoconjugates, it is possible to disrupt the integrity of the pathogen's cell wall or surface coat, potentially leading to reduced virulence or cell death, without affecting the host. uni-muenchen.de
A key enzyme in this pathway is UDP-galactopyranose mutase (UGM), which catalyzes the conversion of UDP-galactopyranose to UDP-galactofuranose, the precursor for all Galf-containing molecules. nih.gov UGM is a validated drug target, and inhibitors of this enzyme have been shown to be effective against various pathogens. nih.govrsc.org Other potential targets include the galactofuranosyltransferases, which are responsible for incorporating UDP-Galf into growing glycan chains. nih.gov The development of small molecule inhibitors, as well as other therapeutic strategies targeting these pathways, holds promise for the treatment of a range of infectious diseases. mdpi.commdpi.comnih.gov
Emerging Research Avenues and Future Perspectives
Elucidation of Novel Galactofuranoside Structures and Their Biological Roles
The investigation into galactofuranose-containing glycoconjugates continues to reveal novel and complex structures with significant biological functions. D-galactose is the most common natural hexose found in the furanose configuration, but its presence is restricted to lower organisms. nih.gov In these organisms, Galf is a crucial component of polysaccharides, glycoproteins, and glycolipids that are often essential for cell viability and virulence. oup.comnih.gov
Key Research Findings:
Fungal Cell Walls: In fungi such as Aspergillus species, Galf is a vital part of galactomannan (B225805) and N- and O-linked glycans in glycoproteins. oup.complos.org These molecules are critical for the structural integrity of the fungal cell wall and for processes like polarized growth. oup.com The (1→5)-linked β-D-galactofuranoside units, in particular, have been identified as immunodominant in the extracellular polysaccharides of Penicillium and Aspergillus species. oup.com
Pathogen-Associated Molecular Patterns (PAMPs): Because Galf is absent in hosts, its presence in pathogens makes it a pathogen-associated molecular pattern (PAMP). nih.gov For instance, the cell wall of Fonsecaea pedrosoi, a causative agent of chromoblastomycosis, contains β-galactofuranose-containing polysaccharides that serve as antigenic determinants. oup.com
Bacterial Glycoconjugates: In bacteria like Mycobacterium tuberculosis, Galf is a key constituent of the arabinogalactan (B145846) complex, a linear polymer of alternating β-D-Galf-(1→5) and β-D-Galf-(1→6) residues that is essential for the structural integrity of the mycobacterial cell wall. nih.gov It is also found in the lipopolysaccharide (LPS) O-antigens of bacteria such as Escherichia coli and Klebsiella pneumoniae. nih.gov
The ongoing structural elucidation of these varied glycoconjugates is fundamental to understanding host-pathogen interactions and identifying new targets for antimicrobial therapies.
Discovery and Characterization of Undiscovered Galactofuranose-Related Enzymes
The metabolism of β-D-Galf-containing molecules is mediated by several specific enzymes, including UDP-galactopyranose mutase (UGM), galactofuranosyltransferases, and β-D-galactofuranosidases (Galf-ases). nih.gov While UGM and transferases involved in biosynthesis have been studied, the characterization of Galf-ases, the enzymes that break down these linkages, has progressed more slowly. nih.govplos.org
The discovery and characterization of these enzymes are crucial, as they can be utilized as biocatalysts or targeted for therapeutic intervention. nih.gov
Recent Discoveries and Characterizations:
First Galf-Specific Hydrolase Gene: For a long time, no gene for a β-D-galactofuranosidase had been identified. plos.org A significant breakthrough came with the screening of soil samples, which led to the discovery of a Streptomyces species (JHA19) exhibiting Galf-ase activity. plos.org Subsequent genome sequencing identified four candidate genes, one of which (ORF1110) encodes a novel, Galf-specific hydrolase. This enzyme was shown to release galactose from the galactomannan of Aspergillus fumigatus. plos.org
Fungal Galf-ases: The first described glycosidase specific to galactofuranose was an exo-β-D-galactofuranosidase from the fungus Penicillium fellutanum. nih.govresearchgate.net This extracellular enzyme was found to be highly specific, capable of hydrolyzing β-galactofuranosides but not their α-L-arabinofuranoside homologs. nih.gov Other fungal Galf-ases have since been identified, often secreted in low quantities, making their study challenging without recombinant overexpression. nih.gov
Endo-acting Galf-ases: In addition to exo-acting enzymes that cleave terminal residues, endo-β-D-Galf-ases that cleave within a polysaccharide chain have also been reported. An enzyme from Penicillium oxalicum was found to specifically hydrolyze β-D-(1→5)-linked galactofuranose residues. nih.gov
The identification of genes encoding these enzymes paves the way for their recombinant production, enabling detailed structural and functional studies that were previously difficult. nih.govresearchgate.net
Advanced Understanding of Glycan Biosynthesis and Degradation Networks
The biosynthesis and degradation of Galf-containing glycoconjugates form a complex network that is a hallmark of many microorganisms. nih.gov A deeper understanding of this network is critical, as its components are highly attractive drug targets.
Biosynthesis Pathway: The central precursor for all Galf-containing structures is UDP-galactofuranose (UDP-Galf). oup.comnih.gov This molecule is synthesized from UDP-galactopyranose (UDP-Galp) by the enzyme UDP-galactopyranose mutase (UGM). oup.com This enzymatic step is crucial, as it provides the sole source of Galf for the cell. nih.gov Once synthesized in the cytosol, UDP-Galf is transported into the Golgi apparatus, where glycosyltransferases incorporate it into growing glycan chains on proteins and lipids. oup.comnih.gov The complexity of the final glycan structures is determined by the array of enzymes present in the Golgi. nih.gov
Degradation Pathway: Degradation is handled by glycoside hydrolases (glycosidases), which cleave glycosidic bonds. acs.org Galactofuranosidases (Galf-ases) are the specific glycosidases that catalyze the removal of Galf residues from glycoconjugates. nih.gov These can be exo-acting, removing terminal sugars, or endo-acting, cleaving internal linkages. nih.govacs.org The interplay between glycosyltransferases and glycosidases dictates the final glycan profile on the cell surface, which can change depending on the organism's life cycle stage or environmental conditions. nih.gov Understanding this dynamic network allows for the identification of key nodes that can be targeted to disrupt the pathogen's ability to build or remodel its essential glycoconjugates. nih.govnih.gov
Development of Synthetic Glycoconjugates as Probes for Glycobiology Studies
A major challenge in studying galactofuranose-related enzymes is the difficulty in obtaining their natural substrates. To overcome this, synthetic glycoconjugates have been developed as powerful chemical probes. nih.govresearchgate.net These probes are designed with a glycosidic linkage that, upon cleavage by a specific enzyme, releases a detectable reporter molecule. nih.gov
Types and Applications of Synthetic Probes:
Chromogenic Substrates: The most widely used synthetic substrate for assaying Galf-ase activity is 4-nitrophenyl β-D-galactofuranoside (pNP-β-D-Galf). nih.govplos.org Hydrolysis of this compound by a Galf-ase releases 4-nitrophenol, a yellow compound that can be easily quantified by spectrophotometry. This probe has been instrumental in the discovery and initial characterization of new Galf-ases. plos.orgnih.gov
Fluorogenic Substrates: For higher sensitivity, fluorogenic probes are used. nih.gov These release a fluorescent molecule upon enzymatic cleavage, allowing for the detection of very low levels of enzyme activity.
Inhibitors and Affinity Ligands: Synthetic analogs of galactofuranose, such as 1-thio-β-D-galactofuranosides, have been synthesized and evaluated as inhibitors of β-D-galactofuranosidase. nih.govresearchgate.net These compounds are valuable for studying enzyme mechanisms. For example, 4-aminophenyl-1-thio-β-D-galactofuranoside was identified as a potent inhibitor and a suitable ligand for creating affinity columns to purify Galf-ases from complex biological samples. nih.gov
The development of these synthetic tools is a key part of synthetic glycobiology, enabling researchers to detect, quantify, and purify enzymes, as well as to probe their roles in complex biological systems. nih.govroyalsociety.org
Computational and Structural Biology Approaches in Glycan Research
Experimental elucidation of glycan structures and their interactions with proteins can be challenging. Computational and structural biology methods provide powerful, complementary approaches to gain insights that are often inaccessible through experiments alone. nih.govnih.gov
Applications in Glycan Research:
Predicting 3D Structures: Modern computational methods can predict the three-dimensional structures of glycans and their complexes with proteins, such as enzymes or lectins. nih.govbohrium.com This is particularly valuable given the difficulty of crystallizing large, flexible glycans. bohrium.com
Understanding Dynamic Properties: Molecular dynamics simulations allow researchers to study the dynamic properties of glycan-protein interactions, including the fluctuation of hydrogen bonds, the flexibility of the glycan ligand, and changes in protein side chains upon binding. nih.govnih.gov This provides a deeper understanding of the energetics and specificity of binding.
Improving Experimental Data: Computational tools are also becoming essential for refining and curating experimentally determined structures. They have helped identify errors in reported crystal structures of carbohydrate-protein complexes and highlighted the need for carbohydrate-specific validation tools. nih.gov
These computational approaches are transforming glycobiology, enabling the analysis of complex systems and guiding experimental work to better understand the roles of glycans like 1-O-glyceryl beta-D-galactofuranoside in health and disease. nih.govoup.com
Q & A
Basic: What synthetic methodologies are validated for preparing 1-O-glyceryl beta-D-galactofuranoside, and how can stereoselectivity be ensured?
Answer:
The synthesis typically involves glycosylation using activated galactofuranosyl donors. For example, trichloroacetimidate derivatives (e.g., perbenzoylated galactofuranosyl donors) are reacted with glycerol under Lewis acid catalysis (e.g., BF₃·OEt₂ or SnCl₄) to form the β-glycosidic bond. Stereoselectivity is achieved by controlling protecting groups (e.g., benzoyl or acetyl groups) and reaction conditions (e.g., low temperature, anhydrous solvents). Post-synthesis, debenzoylation with sodium methoxide yields the final product . Structural confirmation relies on ¹H/¹³C NMR, focusing on anomeric proton signals (δ 5.1–5.4 ppm for β-configuration) and coupling constants (J₁,₂ ~0–3 Hz for furanose rings) .
Basic: How is the structural integrity of this compound confirmed post-synthesis?
Answer:
Key analytical techniques include:
- NMR spectroscopy : Assigning the anomeric proton (β-configuration) and verifying glyceryl linkage via HMBC correlations between the galactofuranose C1 and glyceryl O1.
- Mass spectrometry (ESI-MS or MALDI-TOF) : Validating molecular weight and fragmentation patterns.
- Polarimetry : Confirming optical rotation consistency with β-D-galactofuranoside standards .
For purity, HPLC with evaporative light scattering or RI detection is recommended, using a hydrophilic interaction column (HILIC) .
Advanced: How does this compound interact with β-D-galactofuranosidases, and what experimental designs can elucidate inhibition mechanisms?
Answer:
This compound may act as a substrate analog or competitive inhibitor. To test this:
- Enzyme assays : Use chromogenic substrates (e.g., 4-nitrophenyl-β-D-galactofuranoside) to measure hydrolysis rates in the presence of varying inhibitor concentrations. Ki values are derived from Lineweaver-Burk plots .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamics.
- X-ray crystallography : Resolve inhibitor-enzyme complexes to identify active-site interactions . Notably, structural modifications (e.g., thioglycosides) enhance inhibition potency by mimicking transition states .
Advanced: What are the challenges in studying the stability of this compound under physiological conditions, and how can they be addressed?
Answer:
Galactofuranosides are prone to acid hydrolysis and enzymatic degradation. Stability studies should:
- Simulate physiological pH/temperature : Use buffers (pH 4–7.4) at 37°C, monitoring degradation via HPLC or TLC over 24–72 hours.
- Assess enzymatic susceptibility : Incubate with β-galactofuranosidases (e.g., from Penicillium fellutanum) and quantify residual substrate .
Stabilization strategies include glycosidic bond methylation or formulation in lipid-based nanoparticles to shield against hydrolysis .
Advanced: How can this compound be utilized in glycobiology to probe microbial glycoconjugate biosynthesis?
Answer:
This compound serves as a glyceryl donor in in vitro assays to study:
- Enzymatic transferases : Incubate with microbial cell lysates and UDP-glucose/galactose to track incorporation into lipopolysaccharides or cell-wall polymers.
- Metabolic labeling : Radiolabel the glyceryl moiety (³H or ¹⁴C) to trace its integration into microbial glycoconjugates via autoradiography .
Contradictions in biosynthetic pathways (e.g., host vs. parasite enzyme specificity) require comparative studies using knockout strains or siRNA silencing .
Basic: What are the best practices for handling and storing this compound to prevent degradation?
Answer:
- Storage : Lyophilized powder at –20°C under argon to avoid hygroscopic degradation.
- Solubility : Use anhydrous DMSO or DMF for stock solutions; avoid aqueous buffers unless immediately needed.
- Quality control : Periodic NMR and HPLC checks to detect hydrolysis or oxidation .
Advanced: How can conflicting data on the bioactivity of this compound be resolved?
Answer:
Discrepancies (e.g., variable inhibition efficacy across studies) may arise from:
- Enzyme source heterogeneity : Standardize assays using recombinant enzymes with confirmed activity.
- Compound purity : Validate via orthogonal methods (NMR, HPLC, HRMS).
- Experimental conditions : Control pH, ionic strength, and co-solvents rigorously. Meta-analyses comparing multiple studies can identify confounding variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
